molecular formula C7H4FIO3 B12466282 2-Fluoro-4-hydroxy-5-iodobenzoic acid

2-Fluoro-4-hydroxy-5-iodobenzoic acid

Cat. No.: B12466282
M. Wt: 282.01 g/mol
InChI Key: YFCZKPOGPKXCJI-UHFFFAOYSA-N
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Description

2-Fluoro-4-hydroxy-5-iodobenzoic acid is an organic compound that belongs to the class of halogenated benzoic acids It is characterized by the presence of fluorine, iodine, and hydroxyl functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-hydroxy-5-iodobenzoic acid typically involves the halogenation of benzoic acid derivatives. One common method is the nucleophilic substitution reaction where fluorine and iodine are introduced into the benzene ring. The reaction conditions often involve the use of solvents such as acetonitrile and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-hydroxy-5-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-Fluoro-4-oxo-5-iodobenzoic acid, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

2-Fluoro-4-hydroxy-5-iodobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its halogenated structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-hydroxy-5-iodobenzoic acid involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-iodobenzoic acid: Similar structure but lacks the hydroxyl group.

    4-Fluoro-2-iodobenzoic acid: Differently positioned halogen atoms.

    2-Iodobenzoic acid: Lacks the fluorine atom.

Uniqueness

2-Fluoro-4-hydroxy-5-iodobenzoic acid is unique due to the combination of fluorine, iodine, and hydroxyl groups on the benzene ring. This unique arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C7H4FIO3

Molecular Weight

282.01 g/mol

IUPAC Name

2-fluoro-4-hydroxy-5-iodobenzoic acid

InChI

InChI=1S/C7H4FIO3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H,(H,11,12)

InChI Key

YFCZKPOGPKXCJI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)O)F)C(=O)O

Origin of Product

United States

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